molecular formula C16H23NO4S B2772803 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide CAS No. 1235660-60-2

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide

Cat. No.: B2772803
CAS No.: 1235660-60-2
M. Wt: 325.42
InChI Key: CVKJSUODZABKTF-UHFFFAOYSA-N
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Description

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a synthetic organic compound characterized by a benzamide core structure. This molecule integrates a 4-butoxy-substituted aromatic ring with a tetrahydrothiophene-1,1-dioxide moiety via a methylene linker . The presence of the sulfone group (1,1-dioxide) on the tetrahydrothiophene ring is a significant structural feature that can influence the compound's electronic properties, solubility, and potential for hydrogen bonding, making it a valuable scaffold in medicinal chemistry and drug discovery research . Benzamide derivatives are frequently investigated for their diverse biological activities and their utility as key intermediates in organic synthesis. The specific structural configuration of this compound suggests its potential application as a building block for the development of pharmacologically active molecules or as a chemical probe in biochemical studies . Its properties may lend it to research involving enzyme inhibition, receptor modulation, or the exploration of structure-activity relationships (SAR) . This product is provided for research purposes as a high-quality reference standard. It is intended for use in analytical method development, peak identification in techniques such as HPLC and LC-MS, and other in vitro experimental applications . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-butoxy-N-[(1,1-dioxothiolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-3-9-21-15-6-4-14(5-7-15)16(18)17-11-13-8-10-22(19,20)12-13/h4-7,13H,2-3,8-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKJSUODZABKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the preparation of the benzamide core. This can be achieved by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

  • Introduction of the Dioxidotetrahydrothiophenyl Group: : The next step involves the introduction of the dioxidotetrahydrothiophenyl group. This can be done by reacting the benzamide with a suitable thiol and an oxidizing agent to form the sulfone group.

  • Final Coupling Reaction: : The final step is the coupling of the benzamide core with the dioxidotetrahydrothiophenyl group. This can be achieved through a nucleophilic substitution reaction, where the benzamide is reacted with a halomethyl derivative of the dioxidotetrahydrothiophenyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can be used to convert the sulfone group back to a thiol or to reduce other functional groups within the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the butoxy group or other substituents can be replaced by different nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, nucleophilic bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of compounds similar to 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide exhibit significant antibacterial properties. For instance, studies have shown that certain thiourea derivatives demonstrate effective inhibition against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Table 1: Antibacterial Efficacy of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024
Compound CS. aureus4530
Compound DK. pneumoniae5019

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cell lines. Studies have highlighted the role of sulfur-containing compounds in enhancing anticancer activity through various mechanisms, including the modulation of oxidative stress and apoptosis pathways .

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Industrial Applications

Beyond its biological significance, this compound may find utility in materials science as a precursor for synthesizing polymers or coatings due to its unique structural features. The presence of the thiophene moiety can enhance electronic properties, making it suitable for applications in organic electronics and photonic devices.

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

  • A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited bacterial growth in vitro and showed promise as an alternative to conventional antibiotics .
  • Another case study focused on the anti-inflammatory effects observed in animal models treated with thiourea derivatives, highlighting their potential for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide can be compared with other similar compounds, such as:

    4-butoxy-N-(methylbenzamide): Lacks the dioxidotetrahydrothiophenyl group, which may result in different biological activities and chemical reactivity.

    4-butoxy-N-(dioxidotetrahydrothiophenyl)benzamide: Similar structure but without the methyl group, which can affect its interaction with molecular targets.

    N-(dioxidotetrahydrothiophen-3-yl)methylbenzamide: Lacks the butoxy group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide is a synthetic organic compound belonging to the class of benzamides, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N1O3S2C_{17}H_{23}N_{1}O_{3}S_{2}, with a molecular weight of approximately 325.4 g/mol. The structure includes a butoxy group, a dioxidotetrahydrothiophene moiety, and a benzamide core, which contribute to its distinct chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₃N₁O₃S₂
Molecular Weight325.4 g/mol
CAS Number1235660-60-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzamide Core : Reaction of 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.
  • Introduction of the Dioxidotetrahydrothiophenyl Group : Nucleophilic substitution reaction involving thiophene derivatives and oxidizing agents.
  • Final Coupling : Combining the intermediates to form the final product.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. The dioxidotetrahydrothiophenyl group may modulate the activity of these targets, influencing various biochemical pathways relevant to disease processes.

Biological Activities

Preliminary studies suggest that compounds with similar structural features may exhibit diverse biological activities, including:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Research Findings

Recent research has focused on evaluating the pharmacological profiles of similar benzamide derivatives. Studies have indicated that modifications in the structure can significantly influence biological activity. For example, compounds with a dioxidotetrahydrothiophene moiety have shown promise in targeting specific cancer cell lines.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of related benzamide derivatives against breast cancer cell lines (MCF-7). The results demonstrated that compounds with similar substitutions exhibited IC50 values below 10 µM, indicating significant cytotoxicity.
  • Antimicrobial Efficacy :
    • Another investigation tested various derivatives against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-butoxy-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Stepwise Acylation : Use anhydrous conditions with dichloromethane (DCM) as the solvent and sodium carbonate (Na₂CO₃) as the base. Maintain temperatures at 0–5°C during acyl chloride addition to minimize side reactions (e.g., hydrolysis). Post-reaction, perform extractions with DCM and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to maximize yield. Avoid prolonged heating to prevent decomposition, as observed in structurally similar amides .

Q. How should researchers handle stability issues during storage and purification of this compound?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Protect from light using amber vials, as photodegradation is common in sulfone-containing analogs .
  • Purification : Use cold solvent systems (e.g., chilled diethyl ether) during recrystallization. For air-sensitive intermediates, employ Schlenk techniques .

Q. What spectroscopic techniques are most effective for characterizing this benzamide derivative?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tetrahydrothiophene sulfone and butoxy groups.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the butoxy chain length (e.g., ethoxy, hexyloxy) and sulfone moiety (e.g., replace tetrahydrothiophene with piperidine sulfone). Refer to similar compounds (e.g., N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide) for SAR trends .
  • Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. Compare IC₅₀ values to establish substituent effects .

Q. What strategies mitigate mutagenicity risks identified in related anomeric amides?

  • Methodological Answer :

  • Ames Testing : Follow OECD Guideline 471 with Salmonella strains TA98/TA100. Include metabolic activation (S9 fraction) to assess pro-mutagenic potential.
  • Structural Mitigation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to reduce electrophilic reactivity, as demonstrated in mutagenicity studies of compound 3 (mutagenicity on par with benzyl chloride) .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gap, dipole moment).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), CYP450 interactions, and blood-brain barrier permeability. Validate with in vitro Caco-2 assays .

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